3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one is a complex organic compound characterized by its unique molecular structure, which includes a benzylpiperazine moiety and an isochromenone framework. The compound's chemical formula is , and it possesses a molecular weight of approximately 364.44 g/mol. The structural features of the compound suggest potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that compounds similar to 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one exhibit a range of biological activities, including:
The synthesis of 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one can be approached through several methods:
3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one has potential applications in:
Interaction studies involving 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one could focus on:
Several compounds share structural similarities with 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one, highlighting its uniqueness:
| Compound Name | Chemical Structure | Similarity Index |
|---|---|---|
| 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Structure | 0.76 |
| 2-(1-benzylpiperazine-4-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one | Structure | 0.71 |
| 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | Structure | 0.67 |
These compounds illustrate variations in substituents and functional groups while maintaining a core structure that allows for similar biological activities. The unique combination of the benzylpiperazine and isochromenone motifs in 3-{2-[(4-benzylpiperazino)carbonyl]benzyl}-1H-isochromen-1-one may confer distinct pharmacological properties compared to its analogs.